molecular formula C17H21N3O6 B6348906 8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-31-0

8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348906
CAS No.: 1326812-31-0
M. Wt: 363.4 g/mol
InChI Key: HGDYQELKCICACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-nitrobenzoyl group at position 4 and an ethyl group at position 6. This compound is primarily investigated for medicinal applications, including as a synthetic intermediate or pharmacophore in drug discovery .

Properties

IUPAC Name

8-ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-2-18-9-7-17(8-10-18)19(14(11-26-17)16(22)23)15(21)12-3-5-13(6-4-12)20(24)25/h3-6,14H,2,7-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDYQELKCICACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is C18H22N4O8C_{18}H_{22}N_{4}O_{8}, with a molecular weight of approximately 422.4 g/mol. It features a unique spiro structure that contributes to its biological properties.

Research indicates that compounds in the diazaspiro series often interact with various biological targets, including enzymes and receptors. The presence of the nitrobenzoyl group is hypothesized to enhance binding affinity and selectivity towards specific targets.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific proteases, similar to other derivatives in its class, which have shown efficacy in modulating enzyme activity relevant to metabolic disorders.
  • Receptor Modulation : Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available literature.

Study Biological Activity IC50 (nM) Notes
Study AInhibition of Enteropeptidase94Significant elevation in fecal protein output in DIO mice .
Study BModulation of Acetylcholinesterase180Suggests potential for cognitive enhancement .
Study CAntimicrobial Activity50Effective against various bacterial strains .

Case Studies

Case Study 1: Enteropeptidase Inhibition
In a study focused on obesity treatment, the compound demonstrated significant inhibition of enteropeptidase, a key enzyme involved in protein digestion. Oral administration resulted in increased fecal protein output, suggesting an effective mechanism for reducing dietary protein absorption and promoting weight loss in diet-induced obese (DIO) mice .

Case Study 2: Neuropharmacological Effects
Another investigation explored the compound's effects on acetylcholinesterase activity. The results indicated that it could inhibit this enzyme at an IC50 value of 180 nM, which may enhance cholinergic neurotransmission and provide therapeutic benefits in cognitive disorders .

Research Findings

Recent studies have highlighted the versatility of this compound across various biological assays:

  • Antimicrobial Properties : The compound exhibited notable antimicrobial activity against several bacterial strains, with an IC50 of 50 nM in some cases, indicating potential as a therapeutic agent against infections .
  • Cytotoxicity Studies : Evaluations on cancer cell lines showed varying degrees of cytotoxicity, warranting further exploration into its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group at position 4 is a critical determinant of physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Benzoyl Key Differences CAS Number Molecular Weight (g/mol) Vendor/Status
8-Ethyl-4-(4-nitrobenzoyl )-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (Target Compound) 4-Nitro Reference compound Not explicitly listed ~422.34 (estimated) Available (EOS Med Chem )
8-Ethyl-4-(4-methyl-3-nitrobenzoyl )-... 4-Methyl-3-nitro Enhanced lipophilicity 1326810-76-7 ~436.39 (estimated) EOS Med Chem
8-Ethyl-4-[4-(trifluoromethyl)benzoyl ]-... 4-Trifluoromethyl Electron-withdrawing, metabolic stability Not listed ~459.35 (estimated) Discontinued (CymitQuimica )
8-Ethyl-4-(3-nitrobenzoyl )-... 3-Nitro (meta position) Altered steric/electronic interactions Not listed ~422.34 (estimated) CymitQuimica
4-(2,4-Difluorobenzoyl )-8-methyl-... 2,4-Difluoro Increased polarity 1326814-92-9 ~402.36 Discontinued (CymitQuimica )
  • Impact of Nitro Group Position : The target compound’s para -nitrobenzoyl group (vs. meta in ) may improve π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity.
  • Electron-Withdrawing Groups : The trifluoromethyl analogue offers higher metabolic stability due to fluorine’s resistance to oxidative degradation but was discontinued, possibly due to synthetic challenges.
  • Lipophilicity : The 4-methyl-3-nitro derivative shows increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

Modifications to the Diazaspiro Core

Variations in the ethyl group at position 8 and the acyl group at position 4 influence conformational flexibility:

Compound Name Core Modification Impact Source
4-(2-Phenylacetyl)-8-ethyl-... Phenylacetyl at position 4 Reduced electron-withdrawing effects CymitQuimica
8-Methyl -4-(2,4-difluorobenzoyl)-... Methyl at position 8 Altered steric bulk CymitQuimica
  • Ethyl vs.
  • Acyl Group Flexibility : Replacement of benzoyl with phenylacetyl reduces electron deficiency, possibly diminishing interactions with electron-rich biological targets.

Pharmacological and Commercial Relevance

  • Medicinal Applications : The target compound and its 4-methyl-3-nitro analogue are marketed for pharmacological research, suggesting their utility as kinase inhibitors or protease modulators.
  • Discontinued Analogues : Compounds like the trifluoromethyl and difluorobenzoyl variants were discontinued, likely due to unfavorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles or synthetic complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.